N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
A study synthesized a series of novel sulfonamide derivatives, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, suggesting their potential therapeutic applications (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activities
Another research effort focused on the synthesis of sulfonamide derivatives to evaluate their antimicrobial efficacy. These compounds displayed excellent to moderate antimicrobial activities, suggesting their use in developing new antimicrobial agents (Natvar A. Sojitra et al., 2016).
Anticancer and Enzyme Inhibition
Sulfonamide derivatives have been evaluated for their anticancer properties and inhibition of enzymes like carbonic anhydrase. Certain chlorinated compounds showed excellent in vitro antitumor activity against liver and breast cancer cell lines, indicating their potential as anticancer agents (Asmaa M. Fahim & Mona A. Shalaby, 2019).
Selective Fluorescent Probing
Research into the development of selective fluorescent probes for biological molecules utilized sulfonamide derivatives. These probes can selectively detect glutathione among biological thiols, highlighting their application in biological and medical research (Sheng-Qing Wang et al., 2013).
Computational Studies
Computational and molecular docking studies on newly synthesized sulfonamide molecules have provided insights into their interaction with proteins, aiding in the design of inhibitors for specific enzymes. This research underscores the importance of sulfonamide derivatives in drug design and discovery (P. Murthy et al., 2018).
Mechanism of Action
Target of Action
The primary targets of N-(4-(3,4-dimethyl-1H-pyrazol-1-yl)-4-oxobutyl)-N,4-dimethylbenzenesulfonamide are the enzymes involved in the nitrification process, particularly the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea .
Mode of Action
This compound interacts with its targets by inhibiting the activity of the AMO enzyme . The AMO enzyme is responsible for the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite (NO2-). By inhibiting this enzyme, the compound effectively reduces the rate of nitrification .
Biochemical Pathways
The inhibition of the AMO enzyme disrupts the nitrification pathway, leading to a decrease in the conversion of ammonia to nitrite. This results in the maintenance of soil NH4+ for a longer time, reducing N2O emissions .
Result of Action
The inhibition of nitrification by this compound leads to a decrease in N2O emissions and an increase in the retention of NH4+ in the soil . This can have beneficial effects on agricultural productivity by reducing nitrogen losses and improving the efficiency of nitrogen fertilizer use.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, soil pH, temperature, and moisture content can affect the rate of nitrification and thus the effectiveness of nitrification inhibitors . Additionally, the presence of other soil microorganisms can also influence the effectiveness of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(3,4-dimethylpyrazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-13-7-9-16(10-8-13)24(22,23)19(4)11-5-6-17(21)20-12-14(2)15(3)18-20/h7-10,12H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAHBRDPNWWOHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CCCC(=O)N2C=C(C(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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